molecular formula C12H15FN4S B2843418 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE CAS No. 691398-29-5

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE

Cat. No.: B2843418
CAS No.: 691398-29-5
M. Wt: 266.34
InChI Key: AYFOCVFDFBJMTO-UHFFFAOYSA-N
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Description

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a methylthio substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and methylthio groups. One common method involves the reaction of 2-fluorobenzyl chloride with sodium thiomethoxide to form 2-fluorobenzyl methyl sulfide. This intermediate is then reacted with isopropyl hydrazinecarboxylate to form the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the fluorophenyl and methylthio groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylmethylthio)-5-(methylethyl)-1,2,4-triazole-4-ylamine
  • 3-[(2-Chlorophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine
  • 3-[(2-Bromophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine

Uniqueness

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds with different substituents. The fluorine atom can also influence the compound’s electronic properties, making it a valuable tool in various research applications .

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-propan-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4S/c1-8(2)11-15-16-12(17(11)14)18-7-9-5-3-4-6-10(9)13/h3-6,8H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFOCVFDFBJMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1N)SCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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